
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring followed by sulfonylation. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be introduced onto the pyrazole ring through a nickel-catalyzed reaction with arylboronic acids . The reaction conditions often include the use of a nickel catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would need to be optimized for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., nickel for difluoroalkylation). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines would yield sulfonamide derivatives, while reactions with alcohols would produce sulfonate esters.
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The difluoroethyl group can influence the electronic properties of the molecule, potentially enhancing its reactivity and stability in certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethyl chloride: A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoromethyl group, which have similar reactivity and applications.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the difluoroethyl group and the sulfonyl chloride moiety on a pyrazole ring.
Propriétés
Formule moléculaire |
C6H7ClF2N2O2S |
|---|---|
Poids moléculaire |
244.65 g/mol |
Nom IUPAC |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-6(8,9)4-3-5(11(2)10-4)14(7,12)13/h3H,1-2H3 |
Clé InChI |
GRFHPPOUPILBCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN(C(=C1)S(=O)(=O)Cl)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)

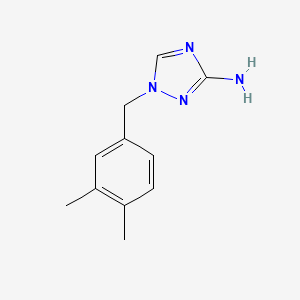
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
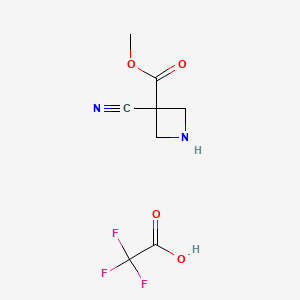
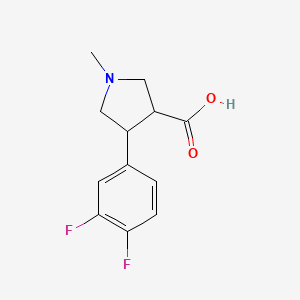
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
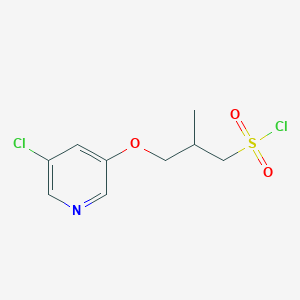
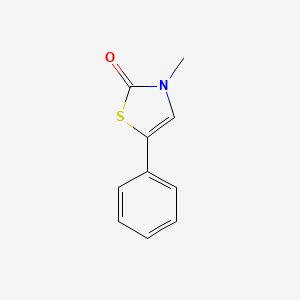
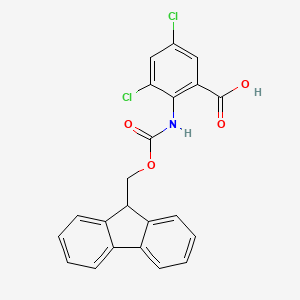
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

